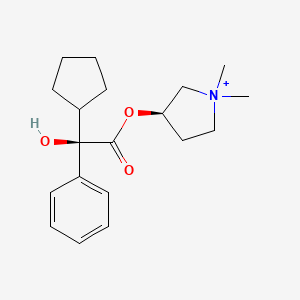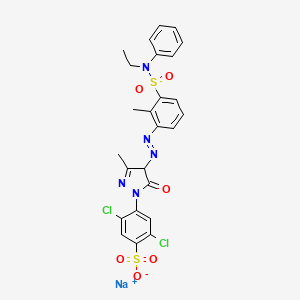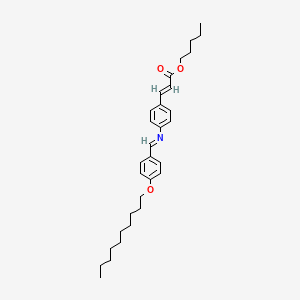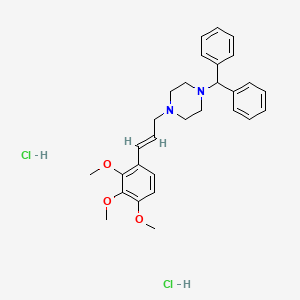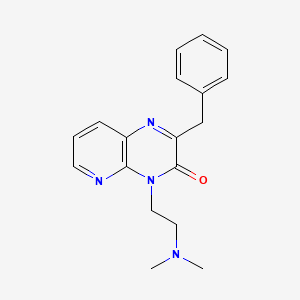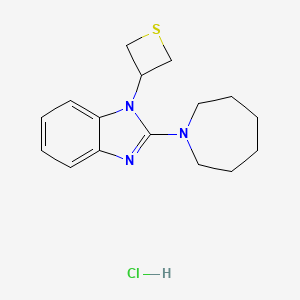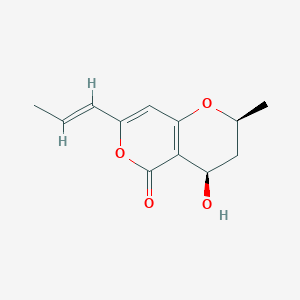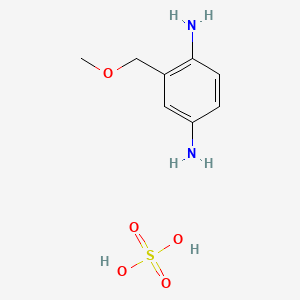
2(3H)-Furanone, dihydro-3-methyl-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-3-methyl-, (S)-, also known as (S)-3-Methyltetrahydrofuran-2-one, is a chiral lactone with a furanone structure. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and flavor industries. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-methyl-, (S)- can be achieved through several methods. One common approach involves the reduction of 3-methyl-2(5H)-furanone using a chiral catalyst to obtain the desired (S)-enantiomer. Another method includes the asymmetric hydrogenation of 3-methyl-2(5H)-furanone using a chiral rhodium or ruthenium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale catalytic hydrogenation processes. The choice of catalyst and reaction conditions is crucial to ensure high yield and enantiomeric purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, dihydro-3-methyl-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted lactones, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-3-methyl-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and flavor-enhancing properties.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, dihydro-3-methyl-, (S)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2(5H)-furanone: A precursor in the synthesis of 2(3H)-Furanone, dihydro-3-methyl-, (S)-.
2,3-Dihydro-3-methyl-4H-pyran-4-one: Another lactone with similar structural features but different chemical properties.
3-Methyl-4H-pyran-4-one: A related compound with a pyranone structure.
Uniqueness
2(3H)-Furanone, dihydro-3-methyl-, (S)- is unique due to its chiral nature and specific enantiomeric form, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
65527-79-9 |
|---|---|
Fórmula molecular |
C5H8O2 |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
(3S)-3-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3/t4-/m0/s1 |
Clave InChI |
QGLBZNZGBLRJGS-BYPYZUCNSA-N |
SMILES isomérico |
C[C@H]1CCOC1=O |
SMILES canónico |
CC1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



